Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and hydroxy functional groups, which may contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
774575-86-9 |
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Molecular Formula |
C15H15ClN2O3S2 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-2-hydroxyphenyl)carbamothioylamino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-3-9-7-10(14(20)21-2)13(23-9)18-15(22)17-11-6-8(16)4-5-12(11)19/h4-7,19H,3H2,1-2H3,(H2,17,18,22) |
InChI Key |
WXPJEGWQXHLGFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)NC2=C(C=CC(=C2)Cl)O)C(=O)OC |
Origin of Product |
United States |
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